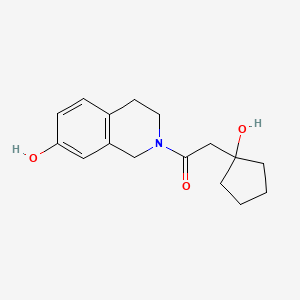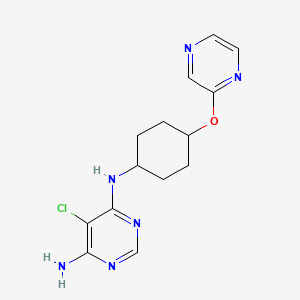![molecular formula C16H26N4OS B6623876 N-[2-(3-ethoxycyclobutyl)ethyl]-6-thiomorpholin-4-ylpyrimidin-4-amine](/img/structure/B6623876.png)
N-[2-(3-ethoxycyclobutyl)ethyl]-6-thiomorpholin-4-ylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-ethoxycyclobutyl)ethyl]-6-thiomorpholin-4-ylpyrimidin-4-amine, also known as Compound A, is a synthetic compound that has been developed for its potential use as a therapeutic agent. It is a pyrimidine-based molecule that has been shown to have promising activity against a range of diseases, including cancer, inflammation, and autoimmune disorders. In
Mechanism of Action
The exact mechanism of action of N-[2-(3-ethoxycyclobutyl)ethyl]-6-thiomorpholin-4-ylpyrimidin-4-amine A is not fully understood, but it is believed to act on multiple pathways within cells. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases and phosphodiesterases, which play a role in cell growth and inflammation. It also appears to modulate the activity of transcription factors, which are involved in gene expression.
Biochemical and Physiological Effects:
N-[2-(3-ethoxycyclobutyl)ethyl]-6-thiomorpholin-4-ylpyrimidin-4-amine A has been shown to have a range of biochemical and physiological effects. In cancer, it has been shown to inhibit the growth of tumor cells and induce apoptosis. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines. In autoimmune disorders, it has been shown to suppress the immune response. In addition, it has been shown to have antioxidant activity, which may help to protect cells from damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(3-ethoxycyclobutyl)ethyl]-6-thiomorpholin-4-ylpyrimidin-4-amine A for lab experiments is its high purity and stability, which make it suitable for use in a range of assays. It is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation is that it has not yet been extensively tested in vivo, so its potential toxicity and side effects are not fully understood.
Future Directions
There are many potential future directions for research on N-[2-(3-ethoxycyclobutyl)ethyl]-6-thiomorpholin-4-ylpyrimidin-4-amine A. One area of interest is its potential use in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their effectiveness. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, which are characterized by inflammation and oxidative stress. Further research is also needed to fully understand the mechanism of action of N-[2-(3-ethoxycyclobutyl)ethyl]-6-thiomorpholin-4-ylpyrimidin-4-amine A and its potential side effects.
Synthesis Methods
The synthesis of N-[2-(3-ethoxycyclobutyl)ethyl]-6-thiomorpholin-4-ylpyrimidin-4-amine A involves a multi-step process that begins with the reaction of 3-ethoxycyclobutanone with ethylamine to form an intermediate compound. This intermediate compound is then reacted with 2-bromoethylamine hydrobromide to form the final product, N-[2-(3-ethoxycyclobutyl)ethyl]-6-thiomorpholin-4-ylpyrimidin-4-amine A. The synthesis method has been optimized to produce high yields of pure compound, making it suitable for large-scale production.
Scientific Research Applications
N-[2-(3-ethoxycyclobutyl)ethyl]-6-thiomorpholin-4-ylpyrimidin-4-amine A has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have activity against a range of diseases, including cancer, inflammation, and autoimmune disorders. In cancer, N-[2-(3-ethoxycyclobutyl)ethyl]-6-thiomorpholin-4-ylpyrimidin-4-amine A has been shown to inhibit the growth of tumor cells and induce apoptosis. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines. In autoimmune disorders, it has been shown to suppress the immune response.
properties
IUPAC Name |
N-[2-(3-ethoxycyclobutyl)ethyl]-6-thiomorpholin-4-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4OS/c1-2-21-14-9-13(10-14)3-4-17-15-11-16(19-12-18-15)20-5-7-22-8-6-20/h11-14H,2-10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMNQUKVPLHCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)CCNC2=CC(=NC=N2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-7-fluoro-6-methoxyquinazolin-4-amine](/img/structure/B6623794.png)

![5-methyl-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]-2H-triazole-4-carboxamide](/img/structure/B6623811.png)

![5-chloro-4-N-[(6-methoxypyridin-2-yl)methyl]-4-N-methylpyrimidine-4,6-diamine](/img/structure/B6623826.png)
![5-Chloro-6-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623832.png)
![2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol](/img/structure/B6623835.png)
![N-[2-(2-chloro-4-fluorophenyl)propan-2-yl]-1-(2-methoxyethyl)pyrazole-3-carboxamide](/img/structure/B6623837.png)
![7-fluoro-6-methoxy-4-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]quinazoline](/img/structure/B6623838.png)
![4-[6-[[1-(Dimethylamino)cyclobutyl]methyl-methylamino]pyrimidin-4-yl]-1-methylpiperazin-2-one](/img/structure/B6623842.png)

![1-(2-Methoxyethyl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-2-one](/img/structure/B6623855.png)
![N-[2-(2-fluoro-4-methoxyphenyl)ethyl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B6623863.png)
![4-(dimethylamino)-N-[[5-(morpholin-4-ylmethyl)furan-2-yl]methyl]pyridine-2-carboxamide](/img/structure/B6623865.png)